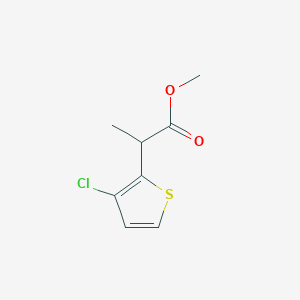
Methyl 2-(3-chlorothiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-chlorothiophen-2-yl)propanoate: is an organic compound with the molecular formula C8H9ClO2S . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 3-position of the thiophene ring and a methyl ester group at the 2-position of the propanoate chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorothiophen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorothiophene and methyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The 3-chlorothiophene is reacted with methyl acrylate in the presence of the base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-chlorothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiophene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(3-chlorothiophen-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzymatic activities and cellular pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-chlorothiophen-3-yl)propanoate
- Methyl 2-(5-chlorothiophen-2-yl)propanoate
- Methyl 2-(4-chlorothiophen-3-yl)propanoate
Uniqueness
Methyl 2-(3-chlorothiophen-2-yl)propanoate is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This positional isomerism can result in distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H9ClO2S |
|---|---|
Peso molecular |
204.67 g/mol |
Nombre IUPAC |
methyl 2-(3-chlorothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H9ClO2S/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3 |
Clave InChI |
QNQIXRPDHQERIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CS1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


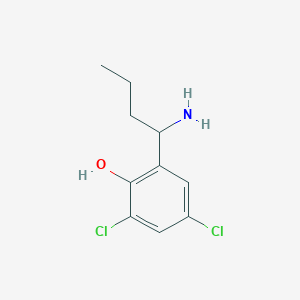
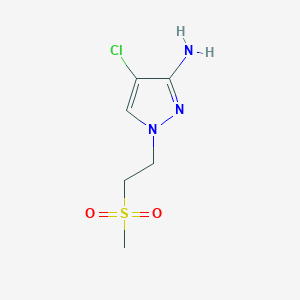
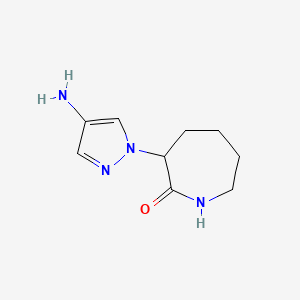
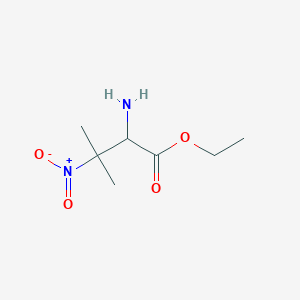
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
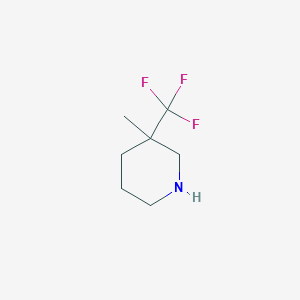
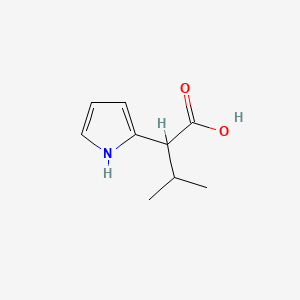

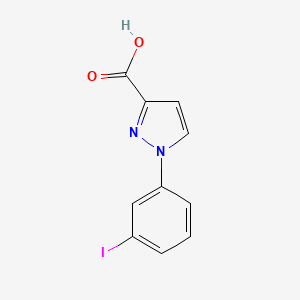
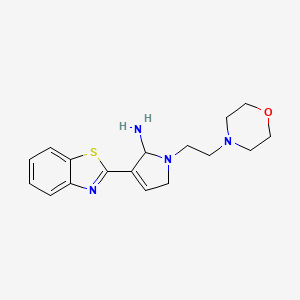
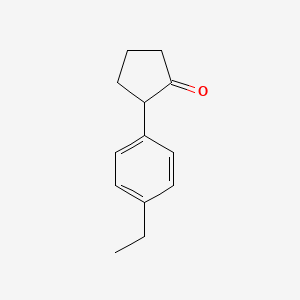
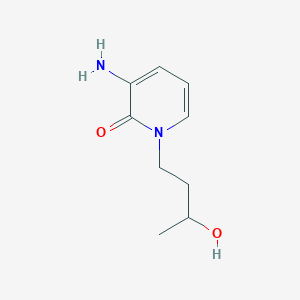
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)
